molecular formula C13H14N2O2 B2783766 N-(1,2-oxazol-4-yl)-2-phenylbutanamide CAS No. 1396813-19-6

N-(1,2-oxazol-4-yl)-2-phenylbutanamide

Cat. No.: B2783766
CAS No.: 1396813-19-6
M. Wt: 230.267
InChI Key: AJMJTLNRHZLHCZ-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)-2-phenylbutanamide is a compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Scientific Research Applications

N-(1,2-oxazol-4-yl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The specific safety and hazards associated with “N-(isoxazol-4-yl)-2-phenylbutanamide” are not mentioned in the retrieved papers. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information on safety and hazards .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazole derivatives continue to attract the attention of researchers due to their potential as clinically viable drugs . The focus of future research could be on improving synthetic routes, chemical reactions of the nucleus, and exploring the biological activities of isoxazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-2-phenylbutanamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . Common catalysts for this reaction include copper (I) and ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often focus on optimizing reaction conditions to maximize yield and purity. Flow chemistry techniques, which allow for continuous processing and better control over reaction parameters, are increasingly being used for the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of oxazoles, while reduction can yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

  • 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
  • Fluoroisoxazoles
  • Nitroisoxazoles

Uniqueness

N-(1,2-oxazol-4-yl)-2-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isoxazole ring with a phenylbutanamide moiety makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-12(10-6-4-3-5-7-10)13(16)15-11-8-14-17-9-11/h3-9,12H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMJTLNRHZLHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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